Cas no 1334028-29-3 (4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine)

4-[2-(2-Chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core functionalized with a 2-chlorophenyl ethenesulfonyl group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the sulfonyl moiety enhances electrophilic character, making it a versatile intermediate for further derivatization. The chlorophenyl group contributes to lipophilicity, which may influence bioavailability and binding affinity in biological systems. Its fused triazolopyrimidine scaffold is known for stability and diverse pharmacological activity, suggesting utility in the development of enzyme inhibitors or receptor modulators. The compound's synthetic accessibility and functional group compatibility further underscore its value in exploratory research.
4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine structure
1334028-29-3 structure
Product Name:4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No:1334028-29-3
MF:C13H13ClN4O2S
MW:324.785919904709
CID:5674154
PubChem ID:53597493
Update Time:2025-05-30

4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
    • 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine
    • EN300-26616156
    • Z1138602315
    • 1334028-29-3
    • Inchi: 1S/C13H13ClN4O2S/c14-12-5-2-1-4-11(12)6-9-21(19,20)18-8-3-7-17-13(18)15-10-16-17/h1-2,4-6,9-10H,3,7-8H2/b9-6+
    • InChI Key: GXPRQIDCEILFPN-RMKNXTFCSA-N
    • SMILES: ClC1C=CC=CC=1/C=C/S(N1C2=NC=NN2CCC1)(=O)=O

Computed Properties

  • Exact Mass: 324.0447745g/mol
  • Monoisotopic Mass: 324.0447745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76.5Ų

4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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1334028-29-3
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4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1334028-29-3 95.0%
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4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Related Literature

Additional information on 4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

4-[2-(2-Chlorophenyl)Ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine: A Comprehensive Overview

CAS No. 1334028-29-3 refers to the compound 4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure and functional groups that make it a subject of interest in both academic and industrial research.

The molecular structure of this compound consists of a triazolopyrimidine core with an ethenesulfonyl substituent attached at the 4-position. The presence of the sulfonyl group and the chlorophenyl moiety introduces interesting electronic properties and reactivity. Recent studies have highlighted its potential as a building block for advanced materials and functional molecules due to its ability to undergo various chemical transformations under controlled conditions.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have demonstrated that it can be effectively utilized in the construction of heterocyclic compounds with intricate architectures. For instance, its ability to participate in nucleophilic aromatic substitution reactions has been exploited to synthesize novel analogs with enhanced stability and bioactivity. These findings are particularly relevant in the context of drug discovery and development.

Moreover, the compound's electronic properties have drawn attention in the field of materials science. Its conjugated system and sulfur-based functional groups make it a promising candidate for applications in organic electronics. Recent experiments have shown that derivatives of this compound exhibit favorable charge transport properties when incorporated into thin-film transistor devices. This opens up new possibilities for its use in flexible electronics and optoelectronic devices.

In terms of synthesis pathways, several methodologies have been developed to efficiently construct this compound from readily available starting materials. One popular approach involves a two-step process: first, the preparation of the sulfonyl chloride intermediate through Friedel-Crafts acylation; secondly, coupling this intermediate with a triazolopyrimidine derivative under basic conditions. This method has been optimized to achieve high yields and excellent purity levels.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the sulfur atom plays a critical role in modulating the electronic properties of the molecule. These insights are valuable for designing new synthetic strategies and predicting reactivity trends in related compounds.

The potential applications of this compound extend beyond traditional chemical synthesis. Its unique combination of structural features makes it an attractive candidate for use as a catalyst or ligand in transition metal-catalyzed reactions. Preliminary studies suggest that it can act as an effective ligand for palladium-catalyzed cross-coupling reactions under mild conditions.

In conclusion, CAS No. 1334028-29-3, or 4-[2-(2-chlorophenyl)ethenesulfonyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, represents a versatile platform for exploring new chemical frontiers. Its structural complexity and functional diversity continue to inspire innovative research across multiple disciplines. As our understanding of its properties deepens through cutting-edge studies and computational modeling techniques like DFT analysis, CAS No. 1334028-29-3 is poised to play an increasingly important role in advancing modern chemistry.

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